molecular formula C15H13BrN2O B3955045 2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No. B3955045
M. Wt: 317.18 g/mol
InChI Key: ARSOKDMOVPQBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, also known as BR-DHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, which will be discussed in Additionally, the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments will also be explored. Furthermore, possible future directions for research on this compound will be discussed.

Scientific Research Applications

Fluorescence Properties and Spectroscopic Analysis

Research on pyrazoline derivatives, including compounds similar to 2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, has shown their potential in fluorescence applications. Studies have revealed their distinct fluorescence emissions in various solvents, highlighting their utility in spectroscopic analysis and potential applications in fluorescence-based sensors (Ibrahim et al., 2016).

Antimicrobial Properties

Several derivatives of pyrazoline, closely related to the compound , have been synthesized and tested for antimicrobial activity. They've demonstrated significant effectiveness against various bacterial strains, indicating their potential as leads in the development of new antimicrobial agents (Shaikh et al., 2014).

Corrosion Inhibition

Pyrazoline derivatives have also been investigated for their corrosion inhibition properties. Studies have shown that these compounds can effectively inhibit corrosion in mild steel when exposed to acidic environments, making them suitable for use in industrial applications involving metal preservation (Lgaz et al., 2018).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical studies on similar pyrazoline compounds have provided insights into their molecular structure and interaction potential. This research is crucial for understanding how these molecules interact at the atomic level, which is beneficial for drug design and other pharmaceutical applications (Viji et al., 2020).

Synthesis and Crystal Structures

Investigations into the synthesis and crystal structures of pyrazoline derivatives, including compounds structurally similar to this compound, have provided valuable information on their chemical properties. These studies are critical for the development of new materials and drugs, as they offer detailed insights into molecular arrangements and bonding (Loh et al., 2013).

properties

IUPAC Name

2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSOKDMOVPQBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
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